molecular formula C26H23ClN6 B11616923 2-(4-chlorobenzyl)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(4-chlorobenzyl)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616923
M. Wt: 455.0 g/mol
InChI Key: QTFROOPSPYALKR-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a combination of benzimidazole, pyridine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyridine and imidazole groups. Key steps may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the pyridine ring: This may involve a cyclization reaction with appropriate precursors.

    Attachment of the imidazole group: This can be done through nucleophilic substitution or other suitable reactions.

    Final cyanide addition: The cyanide group can be introduced using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores.

    Pyridine derivatives: Compounds featuring pyridine rings.

    Imidazole derivatives: Compounds containing imidazole groups.

Uniqueness

The uniqueness of 2-(4-CHLOROBENZYL)-1-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C26H23ClN6

Molecular Weight

455.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-(3-imidazol-1-ylpropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H23ClN6/c1-18-21(15-19-7-9-20(27)10-8-19)25(30-11-4-13-32-14-12-29-17-32)33-24-6-3-2-5-23(24)31-26(33)22(18)16-28/h2-3,5-10,12,14,17,30H,4,11,13,15H2,1H3

InChI Key

QTFROOPSPYALKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCCN5C=CN=C5)C#N

Origin of Product

United States

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